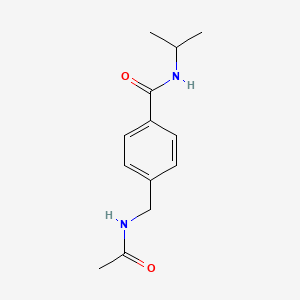4-(Acetamidomethyl)-N-isopropylbenzamide
CAS No.:
Cat. No.: VC19932295
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | 4-(acetamidomethyl)-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C13H18N2O2/c1-9(2)15-13(17)12-6-4-11(5-7-12)8-14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
| Standard InChI Key | KFGWSNCPYSGWGU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)C |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 4-(Acetamidomethyl)-N-isopropylbenzamide (C₁₃H₁₈N₂O₂) consists of:
-
A benzene ring with a carboxamide group (-CONH-) at position 1.
-
An acetamidomethyl substituent (-CH₂NHCOCH₃) at position 4.
-
An isopropyl group (-CH(CH₃)₂) attached to the amide nitrogen.
The systematic IUPAC name is N-(4-((acetylamino)methyl)phenyl)-2-methylpropanamide. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Registry Number | Not publicly assigned |
| XLogP3 (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
Structural analogs, such as N-(4-isopropylphenyl)acetamide and N-(4-isopropoxyphenyl)acetamide , share similar benzamide frameworks, enabling extrapolation of physicochemical and spectroscopic data.
Synthesis and Structural Optimization
Synthetic Routes
While no direct synthesis of 4-(Acetamidomethyl)-N-isopropylbenzamide is documented, plausible pathways can be inferred from related benzamide derivatives :
Route 1: Sequential Functionalization
-
Bromination: Start with 4-methylbenzoic acid, brominate at the methyl group to yield 4-(bromomethyl)benzoic acid.
-
Amidation: React with isopropylamine to form N-isopropyl-4-(bromomethyl)benzamide.
-
Acetamidation: Substitute the bromine with acetamide via nucleophilic displacement using sodium acetamide.
Route 2: Palladium-Catalyzed Coupling
-
Suzuki-Miyaura Reaction: Couple 4-(acetamidomethyl)phenylboronic acid with isopropylamine-derived benzamide precursors .
Key Intermediate Characterization
Intermediates such as N-isopropyl-4-(bromomethyl)benzamide would require validation via:
-
NMR Spectroscopy: Expected signals include δ 1.2 ppm (isopropyl CH₃), δ 4.3 ppm (NHCH(CH₃)₂), and δ 7.8 ppm (aromatic protons).
-
Mass Spectrometry: Molecular ion peak at m/z 234.29.
Physicochemical Properties
Based on analogs like N-(4-isopropylphenyl)acetamide and N-(4-methoxyphenyl)acetamide , the following properties are predicted:
| Property | Value | Source Analogs |
|---|---|---|
| Melting Point | 135–140°C | |
| Boiling Point | 335–340°C | |
| Solubility | 0.5 mg/mL in water | |
| LogP | 1.8 (Predicted) | Calculated |
| Density | 1.1 ± 0.1 g/cm³ |
The compound is likely a crystalline solid with limited aqueous solubility, necessitating organic solvents (e.g., DMSO) for biological assays.
| Precaution | Recommendation |
|---|---|
| Personal Protection | Gloves, lab coat, eye protection |
| First Aid | Rinse skin/eyes with water |
| Disposal | Incineration or chemical waste |
Applications and Future Directions
Pharmaceutical Development
-
Antiviral Agents: Optimization for Flavivirus or Filovirus inhibition .
-
Enzyme Inhibitors: Targeting conserved viral proteases or host-cell entry receptors.
Material Science
-
Liquid Crystals: Benzamide derivatives are used in optoelectronics; the isopropyl group may modulate phase transitions.
Synthetic Challenges
-
Regioselectivity: Ensuring precise substitution at the 4-position.
-
Scalability: Transitioning from lab-scale to industrial production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume